DMAC-SPP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

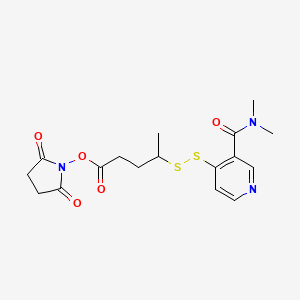

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H21N3O5S2 |

|---|---|

Poids moléculaire |

411.5 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-(dimethylcarbamoyl)-4-pyridinyl]disulfanyl]pentanoate |

InChI |

InChI=1S/C17H21N3O5S2/c1-11(4-7-16(23)25-20-14(21)5-6-15(20)22)26-27-13-8-9-18-10-12(13)17(24)19(2)3/h8-11H,4-7H2,1-3H3 |

Clé InChI |

AFGUQHOCEUTKEQ-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=C(C=NC=C2)C(=O)N(C)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Peptides via Solid-Phase Peptide Synthesis using Dimethylacetamide (DMAC)

This technical guide provides an in-depth overview of the synthesis and purification of peptides using Solid-Phase Peptide Synthesis (SPPS) with N,N-Dimethylacetamide (DMAC) as a solvent. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines the fundamental principles of SPPS, detailed experimental protocols, and common purification techniques.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides of virtually any sequence.[1][2] Developed by R.B. Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing steps.

The choice of solvent is critical in SPPS to ensure efficient swelling of the resin and solvation of the reactants. While N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice, concerns over its toxicity have led to the exploration of alternatives.[1] N,N-Dimethylacetamide (DMAC) has emerged as a viable alternative, exhibiting similar properties as a polar, aprotic solvent capable of supporting both the swelling of the polystyrene-based resins and the solubility of the protected amino acids and coupling reagents.[1][3][4]

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2] The overall workflow can be visualized as follows:

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

The following protocol outlines the key steps for one cycle of amino acid addition in Fmoc-based SPPS using DMAC as the primary solvent.

| Step | Reagent/Solvent | Time | Purpose |

| Resin Swelling | DMAC | 30 min | To swell the resin and prepare it for synthesis. |

| Fmoc Deprotection | 20% Piperidine in DMAC | 2 x 10 min | To remove the Fmoc protecting group from the N-terminus. |

| Washing | DMAC | 5 x 1 min | To remove excess piperidine and by-products. |

| Amino Acid Activation | Fmoc-amino acid, Coupling reagent (e.g., HBTU), and Base (e.g., DIPEA) in DMAC | 5 min | To activate the carboxylic acid of the incoming amino acid. |

| Coupling | Activated amino acid solution | 1-2 hours | To form the peptide bond with the N-terminus of the growing peptide chain. |

| Washing | DMAC | 5 x 1 min | To remove excess reagents and by-products. |

Note: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used as the coupling activator and base, respectively.

Caption: A single coupling cycle in Fmoc-based SPPS.

Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA). A "cleavage cocktail" is often used, which includes scavengers to protect sensitive amino acid residues from reactive cationic species generated during the cleavage process.

Table 2: Typical Cleavage Cocktail Composition

| Reagent | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |

| Water | 2.5% | Scavenger |

| Triisopropylsilane (TIS) | 2.5% | Scavenger |

Protocol:

-

Wash the resin-bound peptide with dichloromethane (DCM) to remove residual DMAC.

-

Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Purification of the Crude Peptide

The crude peptide obtained after cleavage is typically a mixture of the desired product and various truncated or modified sequences. Therefore, a purification step is essential to obtain a highly pure peptide.

Caption: General workflow for the purification of synthetic peptides.

The most common method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.

Typical RP-HPLC Parameters:

| Parameter | Description |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |

| Detection | UV absorbance at 214 nm and 280 nm |

The fractions corresponding to the main peak, which represents the desired peptide, are collected, pooled, and analyzed for purity, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The pure fractions are then lyophilized to obtain the final peptide product as a fluffy, white powder.

Conclusion

Solid-Phase Peptide Synthesis using DMAC as a solvent provides an effective and increasingly adopted method for the chemical synthesis of peptides. The protocols outlined in this guide offer a robust framework for researchers to successfully synthesize and purify peptides for a wide range of applications, from basic research to drug discovery and development. Careful execution of each step, from the coupling cycle to the final purification, is paramount to achieving a high yield of pure peptide.

References

- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

An In-depth Technical Guide to the Photophysical and Chemical Properties of DMAC-Core Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the photophysical and chemical properties of photosensitizers based on a 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor moiety linked to a spiro-aromatic core, here exemplified by a spiro[fluorene-9,9'-xanthene] (SFX) unit. While a specific compound denoted as "DMAC-SPP" is not widely documented, this guide synthesizes available data on closely related DMAC-SFX derivatives to provide a detailed understanding of this class of molecules, which are of significant interest for applications in photodynamic therapy (PDT) and organic light-emitting diodes (OLEDs).[1][2]

The core concept of these molecules lies in their donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture. The DMAC group serves as a potent electron donor, while the spiro-aromatic core can function as a rigid π-bridge or part of the acceptor unit. This design allows for efficient intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for tuning the photophysical properties and generating reactive oxygen species (ROS) for therapeutic applications.[3]

Chemical Structure and Synthesis

The general chemical structure of a DMAC-SFX photosensitizer involves the covalent linking of the DMAC moiety to the spiro[fluorene-9,9'-xanthene] core. The synthesis of such compounds typically involves a multi-step process.

Representative Synthetic Pathway

A common synthetic route is the Buchwald-Hartwig cross-coupling reaction. This method is widely used for the formation of carbon-nitrogen bonds, which is essential for linking the DMAC donor to the aromatic core.[3]

DOT Script for Synthesis Workflow

Caption: General synthesis workflow for DMAC-SFX derivatives.

Photophysical Properties

The photophysical properties of DMAC-SFX derivatives are central to their function as photosensitizers. These properties are typically characterized in various solvents and in the solid state.

| Property | Value | Solvent/Condition | Reference |

| Absorption Maximum (λabs) | ~350-450 nm | Dichloromethane | [4] |

| Emission Maximum (λem) | ~450-550 nm | Dichloromethane | [4] |

| Photoluminescence Quantum Yield (ΦPL) | 0.70 - 0.90 | Doped films | [5] |

| Delayed Fluorescence Lifetime (τd) | <10 µs | Doped films | [5] |

| Singlet-Triplet Energy Gap (ΔEST) | < 0.10 eV | Doped films | [5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.80 | Acetonitrile | [6] |

Chemical Properties and Stability

DMAC-SFX derivatives generally exhibit good thermal and chemical stability, which is crucial for their application in devices and biological systems. The rigid spiro core contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td).[2][7]

| Property | Value | Method | Reference |

| Glass Transition Temperature (Tg) | > 150 °C | DSC | [2] |

| Decomposition Temperature (Td, 5% weight loss) | > 300 °C | TGA | [3][7] |

Mechanism of Action in Photodynamic Therapy

In the context of photodynamic therapy, DMAC-SFX photosensitizers function by generating cytotoxic reactive oxygen species (ROS) upon light activation. The process can be summarized by the Jablonski diagram and the subsequent photochemical reactions.

DOT Script for Photodynamic Therapy Mechanism

Caption: Simplified Jablonski diagram and PDT pathways.

Experimental Protocols

Synthesis of DMAC-SFX Derivatives (General Protocol)

-

Reaction Setup: To an oven-dried Schlenk flask, add the brominated spiro[fluorene-9,9'-xanthene] derivative, 9,9-dimethyl-9,10-dihydroacridine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable ligand (e.g., X-Phos), and a base (e.g., sodium tert-butoxide).[3]

-

Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Measurement of Photophysical Properties

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of the compound in a suitable solvent (e.g., dichloromethane) at a known concentration using a UV-Vis spectrophotometer.

-

Photoluminescence (PL) Spectroscopy: Measure the emission spectra of the compound in the same solvent and at the same concentration using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum.

-

Photoluminescence Quantum Yield (ΦPL): Determine the PL quantum yield using a relative method with a well-characterized standard (e.g., quinine sulfate) with a known quantum yield. The integrated fluorescence intensities of the sample and the standard are compared, correcting for differences in absorbance and refractive index of the solvents.[8]

-

Fluorescence Lifetime (τ): Measure the fluorescence lifetime using time-correlated single photon counting (TCSPC) or transient absorption spectroscopy.[9][10]

-

Singlet Oxygen Quantum Yield (ΦΔ): Determine the singlet oxygen quantum yield indirectly by a chemical trapping method using a singlet oxygen quencher like 1,3-diphenylisobenzofuran (DPBF) or directly by measuring the phosphorescence of singlet oxygen at ~1270 nm. A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used for comparison.[6][11]

DOT Script for Experimental Workflow

Caption: Workflow for photophysical characterization.

Applications in Drug Development

The favorable photophysical properties of DMAC-SFX derivatives, particularly their strong absorption in the visible region and efficient generation of singlet oxygen, make them promising candidates for photodynamic therapy. Their high thermal stability and potential for facile chemical modification also allow for the development of targeted photosensitizers by conjugating them to tumor-targeting ligands. Further research in this area could lead to the development of novel and more effective cancer therapies.

Conclusion

This technical guide has provided a detailed overview of the synthesis, photophysical and chemical properties, and potential applications of DMAC-core photosensitizers, using DMAC-SFX derivatives as a representative example. The combination of the electron-donating DMAC moiety with a rigid spiro-aromatic core results in molecules with tunable photophysical properties and high stability, making them attractive for a range of applications, most notably in photodynamic therapy. The experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel spiro[fluorene-9,9′-xanthene]-based hole transport layers for red and green PHOLED devices with high efficiency and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. orbi.umons.ac.be [orbi.umons.ac.be]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Transient Absorption Spectroscopic Investigation of the Photocyclization-Deprotection Reaction of 3',5'-Dimethoxybenzoin Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Landscape of S1P Signaling: A Technical Guide for Researchers

An In-depth Exploration of the Sphingosine-1-Phosphate Pathway and the Utility of N,N-Dimethylacetamide in Pharmaceutical Research

Initial Query Analysis: The Case of "DMAC-SPP"

An initial investigation for a compound specifically named "this compound" yielded no results for a singular molecular entity. It is highly probable that the query refers to two distinct but relevant subjects within the realm of drug discovery and development: N,N-Dimethylacetamide (DMAC) , a versatile solvent, and the Sphingosine-1-Phosphate (S1P) signaling pathway , a critical regulator of numerous physiological and pathological processes. This guide will, therefore, provide a comprehensive overview of both, clarifying their individual roles and potential interplay in pharmaceutical research.

Section 1: N,N-Dimethylacetamide (DMAC) - A Pharmaceutical Solvent Profile

N,N-Dimethylacetamide (DMAC) is a polar, aprotic solvent with a high boiling point, widely utilized in various industrial and pharmaceutical applications. Its ability to dissolve a broad range of organic and inorganic compounds makes it a valuable tool in the synthesis, formulation, and manufacturing of active pharmaceutical ingredients (APIs).

Discovery and History

DMAC was first identified in 1914 by Marc Tiffeneau and K. Fuhrer.[1] A more efficient synthesis was later described in 1931 by James A. Mitchell and E. Emmet Reid, which involved heating acetic acid and dimethylamine.[1] Today, DMAC is primarily produced through the reaction of dimethylamine with acetic anhydride or acetic acid.[2]

Physicochemical Properties of DMAC

The utility of DMAC as a solvent is dictated by its distinct physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H9NO | [2] |

| Molecular Weight | 87.12 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Odor | Faint, ammonia-like | [4] |

| Density | 0.937 g/mL at 25 °C | [5] |

| Boiling Point | 165.1 °C (329.1 °F) | [2] |

| Melting Point | -20 °C (-4 °F) | [2] |

| Flash Point | 70 °C (158 °F) | [3] |

| Solubility in Water | Miscible | [2] |

| Vapor Pressure | 1.3 Torr at 25 °C | [3] |

| Refractive Index | 1.4384 at 20 °C | [3] |

| Dielectric Constant | 37.78 at 25 °C | [3] |

Applications in Pharmaceutical Development

DMAC's properties make it a suitable solvent for a variety of pharmaceutical applications:

-

Organic Synthesis: It serves as a reaction medium for the synthesis of various APIs due to its high boiling point and ability to dissolve a wide range of reactants.[6]

-

Polymer Processing: DMAC is used in the production of polymer-based drug delivery systems and medical device components.[6]

-

Formulation: It can be used in the formulation of drug products, particularly for parenteral and topical delivery, to enhance the solubility of poorly water-soluble drugs.[2]

Section 2: The Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, migration, survival, and differentiation. The S1P signaling pathway is a key target in drug discovery for a range of therapeutic areas, including autoimmune diseases, cancer, and inflammatory disorders.

Discovery and History

The biological significance of sphingolipids, initially considered mere structural components of cell membranes, began to be unveiled in the latter half of the 20th century. The discovery of sphingosine kinases and the identification of S1P as a signaling molecule marked a paradigm shift in the understanding of lipid-mediated cellular communication.

The S1P Signaling Cascade

The S1P signaling pathway is a complex network involving enzymes for S1P synthesis and degradation, transporters, and a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

Quantitative Data in S1P Research

The interaction of ligands with S1P receptors and the activity of enzymes in the S1P pathway are quantified to understand their therapeutic potential.

| Ligand | Receptor | Binding Affinity (Ki or IC50) | Reference |

| S1P | S1P₁ | ~0.8 nM (Kd) | [7] |

| S1P | S1P₂ | ~3.4 nM (Kd) | [7] |

| S1P | S1P₃ | ~0.3 nM (Kd) | [7] |

| JTE-013 | S1P₂ | 17 ± 6 nM (IC₅₀) | [8] |

| Ozanimod | S1P₁ | 0.19 nM (Ki) | [9] |

| Ozanimod | S1P₅ | 6.1 nM (Ki) | [9] |

| (R)-KSI-6666 | S1P₁ | -68.3 kcal/mol (Binding Free Energy) | [10] |

| W146 | S1P₁ | -65.4 kcal/mol (Binding Free Energy) | [10] |

Section 3: Experimental Protocols in S1P Research

The study of the S1P signaling pathway relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Quantification of S1P in Biological Samples by LC-MS/MS

This protocol outlines the extraction and quantification of S1P from plasma.[11][12][13]

1. Sample Preparation and Extraction:

- To 10 µL of plasma, add 55 µL of Tris-buffered saline (TBS).[13]

- Add 200 µL of ice-cold methanol containing an internal standard (e.g., C17-S1P).[13]

- Vortex vigorously for 30-60 seconds to precipitate proteins.

- Centrifuge at 17,000 x g for 2-10 minutes at 4°C.[13]

- Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

- Column: C18 reversed-phase column.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol with 0.1% formic acid.

- Detection: Multiple reaction monitoring (MRM) mode is used to detect the specific mass transitions for S1P and the internal standard.[12]

start [label="Biological Sample\n(e.g., Plasma)", shape=ellipse, fillcolor="#FBBC05"];

extraction [label="Lipid Extraction\n(Methanol Precipitation)"];

centrifugation [label="Centrifugation"];

supernatant [label="Collect Supernatant"];

lc_ms [label="LC-MS/MS Analysis"];

data_analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction;

extraction -> centrifugation;

centrifugation -> supernatant;

supernatant -> lc_ms;

lc_ms -> data_analysis;

}

Caption: Workflow for S1P quantification by LC-MS/MS.

Sphingosine Kinase (SphK) Activity Assay

This protocol describes a common method to measure the activity of SphK, the enzyme that produces S1P.[14][15][16]

1. Reaction Setup:

- Prepare a reaction mixture containing cell lysate or purified SphK enzyme, a sphingosine substrate (e.g., D-erythro-sphingosine), and a reaction buffer.

- Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[15]

- Incubate at 37°C for a defined period (e.g., 30 minutes).[15]

2. Reaction Termination and Product Separation:

- Stop the reaction by adding an acidic solution (e.g., HCl).[15]

- Extract the lipids using a chloroform/methanol solvent system.[15]

- Separate the radiolabeled S1P product from the unreacted substrate using thin-layer chromatography (TLC).[16]

3. Quantification:

- Visualize the radiolabeled S1P spot by autoradiography.[15]

- Quantify the radioactivity using a scintillation counter.[15]

S1P Receptor Internalization Assay (Redistribution Assay)

This cell-based assay is used to screen for S1P receptor agonists by monitoring receptor internalization.[17]

1. Cell Culture and Plating:

- Use a cell line stably expressing an S1P receptor fused to a fluorescent protein (e.g., S1P₁-EGFP).[17]

- Plate the cells in a multi-well plate suitable for microscopy.

2. Compound Treatment:

- Treat the cells with test compounds or a known S1P receptor agonist (e.g., S1P).

- Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor internalization.[17]

3. Imaging and Analysis:

- Acquire images of the cells using a high-content imaging system.

- Quantify the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles (endosomes).

Conclusion

While a "this compound" compound does not appear to be a recognized entity, both N,N-Dimethylacetamide and the Sphingosine-1-Phosphate signaling pathway are of significant interest to researchers in drug development. DMAC serves as a critical solvent in the synthesis and formulation of pharmaceuticals, while the S1P pathway presents a rich target for therapeutic intervention across a spectrum of diseases. A thorough understanding of both subjects, as detailed in this guide, is essential for scientists working at the forefront of pharmaceutical innovation.

References

- 1. acs.org [acs.org]

- 2. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 3. Dimethyl Acetamide Solvent Properties [macro.lsu.edu]

- 4. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylacetamide [chembk.com]

- 6. productcatalog.eastman.com [productcatalog.eastman.com]

- 7. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 10. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]

- 12. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]

- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]

- 16. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Physicochemical Landscape of Small Molecules: A Guide to the Solubility and Stability of DMAC-SPP

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising therapeutic candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility and stability profile of the novel small molecule inhibitor, DMAC-SPP, in a range of pharmaceutically relevant solvents. The presented data, experimental protocols, and logical workflows are intended to equip researchers with the necessary information to make informed decisions in the development of this compound as a potential therapeutic agent.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and, consequently, its bioavailability. Poor aqueous solubility can lead to low and variable oral absorption, hindering clinical development. Understanding the solubility of this compound in various solvents is crucial for developing suitable formulations for both in vitro and in vivo studies.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in a panel of common organic and aqueous solvents at ambient temperature. The results are summarized in the table below.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 500 | Freely soluble |

| N,N-Dimethylformamide (DMF) | 150 | 375 | Very soluble |

| Dichloromethane (DCM) | 80 | 200 | Soluble |

| Ethanol | 25 | 62.5 | Sparingly soluble |

| Propylene Glycol | 10 | 25 | Slightly soluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.25 | Practically insoluble |

| Water | < 0.01 | < 0.025 | Practically insoluble |

Note: Molar solubility was calculated based on a hypothetical molecular weight of 400 g/mol for this compound.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound was determined using the shake-flask method, a gold-standard technique for solubility assessment.

-

Preparation of Saturated Solutions: An excess amount of this compound powder was added to 1 mL of each test solvent in a 2 mL glass vial.

-

Equilibration: The vials were sealed and agitated on a rotary shaker at room temperature (25 °C ± 2 °C) for 24 hours to ensure equilibrium was reached.

-

Phase Separation: The resulting suspensions were centrifuged at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Sample Analysis: A known volume of the clear supernatant was carefully removed, diluted with an appropriate solvent (typically acetonitrile or methanol), and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved this compound.

-

Quantification: The concentration was quantified against a standard curve of known this compound concentrations.

Stability Profile of this compound

The chemical stability of a drug candidate is a critical attribute that can impact its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may be inactive or, in some cases, toxic. The stability of this compound was evaluated in both solid-state and in solution under various stress conditions.

Solution State Stability

The stability of this compound was assessed in solvents commonly used for in vitro and in vivo studies, such as DMSO and aqueous buffers.

| Solvent System | Condition | Time Point | % Remaining | Degradants Observed |

| DMSO | Room Temperature | 48 hours | > 99% | None Detected |

| PBS (pH 7.4) | 37 °C | 24 hours | 85% | Hydrolytic Degradant A |

| Simulated Gastric Fluid (pH 1.2) | 37 °C | 2 hours | 95% | Minor Acidic Degradant B |

| Simulated Intestinal Fluid (pH 6.8) | 37 °C | 4 hours | 90% | Minor Basic Degradant C |

Experimental Protocol: Solution State Stability Assessment

-

Stock Solution Preparation: A stock solution of this compound was prepared in the test solvent at a concentration of 1 mg/mL.

-

Incubation: Aliquots of the stock solution were incubated under the specified temperature conditions.

-

Time Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), a sample was withdrawn from the incubation mixture.

-

Sample Quenching (if necessary): For reactions in aqueous buffers, the degradation process was quenched by adding an equal volume of cold acetonitrile or methanol.

-

HPLC Analysis: The samples were analyzed by a stability-indicating HPLC method to separate the parent this compound from any potential degradants.

-

Data Analysis: The percentage of this compound remaining at each time point was calculated relative to the initial concentration at time zero.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for assessing the solubility and stability of a novel small molecule compound like this compound.

Caption: Workflow for Physicochemical Profiling of this compound.

Signaling Pathway Context (Hypothetical)

To provide a biological context for the importance of this compound's physicochemical properties, the following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor. The ability to formulate this compound for effective delivery to its target is paramount for achieving the desired therapeutic effect.

Caption: Hypothetical Signaling Pathway Targeted by this compound.

Conclusion

The data presented in this guide highlight the challenging physicochemical properties of this compound, particularly its low aqueous solubility. While demonstrating good stability in DMSO, its degradation in aqueous media necessitates careful consideration for formulation strategies. The high solubility in organic solvents like DMSO and DMF provides avenues for in vitro assay development. However, for in vivo applications, formulation approaches such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions may be required to enhance its bioavailability. The provided experimental protocols and logical workflows serve as a foundation for further investigation and development of this compound as a potential therapeutic agent.

The Theoretical and Computational Landscape of DMAC-SPP Linkers in Antibody-Drug Conjugate Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable enough to prevent premature release of the cytotoxic drug in systemic circulation, thereby minimizing off-target toxicity, while also being capable of efficient cleavage to release the payload once the ADC has been internalized by the target cancer cell.

DMAC-SPP and its sulfonated derivative, Sulfo-DMAC-SPP, are cleavable linkers employed in the synthesis of ADCs.[1][2] These linkers are designed with a disulfide bond that is susceptible to cleavage in the reducing environment of the intracellular space, ensuring targeted drug release.[3] This guide provides a comprehensive overview of the theoretical principles, computational modeling, and experimental validation associated with this compound linkers in the context of ADC development.

This compound and Sulfo-DMAC-SPP: Structure and Properties

This compound is a heterobifunctional linker featuring a succinimidyl ester for conjugation to amine groups on the antibody and a pyridyldithio group for attachment to a thiol-containing cytotoxic drug, with a central cleavable disulfide bond.[1][4] Its sulfonated counterpart, Sulfo-DMAC-SPP, incorporates a sulfo group to enhance the hydrophilicity of the linker.[5] This increased water solubility can improve the pharmacokinetic properties of the resulting ADC and may help to mitigate off-target toxicity.[5]

Physicochemical Properties

The key properties of this compound and Sulfo-DMAC-SPP are summarized in the table below.

| Property | This compound | Sulfo-DMAC-SPP |

| Molecular Formula | C17H21N3O5S2 | C17H21N3O8S3 |

| Molecular Weight | 411.50 g/mol | 491.6 g/mol |

| CAS Number | 663599-10-8 | 663599-11-9 |

| Cleavage Mechanism | Disulfide Reduction | Disulfide Reduction |

| Key Feature | Standard disulfide linker | Increased water solubility |

Theoretical and Computational Framework

The design and optimization of ADCs benefit significantly from theoretical and computational approaches. These methods provide insights into the behavior of ADCs at a molecular level, guiding the selection of linkers, conjugation sites, and payloads.[6][7]

Theoretical Principles of this compound Function

The functionality of this compound is rooted in the differential redox potential between the extracellular and intracellular environments. The bloodstream is an oxidizing environment, which keeps the disulfide bond of the linker intact, ensuring the stability of the ADC in circulation.[8] In contrast, the cytoplasm of a cell has a significantly higher concentration of reducing agents, most notably glutathione. This reducing environment facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload specifically within the target cell.[3]

The succinimidyl ester end of the linker reacts with primary amines, such as the side chain of lysine residues on the surface of the antibody, to form a stable amide bond. This conjugation chemistry is a well-established method for protein modification.

Computational Modeling of ADCs with Disulfide Linkers

Computational modeling is a powerful tool for predicting the properties and behavior of ADCs, thereby accelerating their development.[5][9]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics of ADCs.[6] These simulations can provide insights into how the conjugation of a drug-linker moiety affects the overall structure and stability of the antibody.[10] Furthermore, MD can be employed to model the interaction of the ADC with its target antigen and to study the release of the payload upon linker cleavage.[5]

-

Quantum Mechanics (QM) Calculations: QM methods can be used to investigate the electronic properties of the linker and to model the chemical reactions involved in conjugation and cleavage.[3] For instance, analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the disulfide bond can help in designing linkers with optimal reactivity for selective conjugation, thereby improving the Drug-to-Antibody Ratio (DAR).[3]

Below is a conceptual workflow for the computational modeling of an ADC featuring a this compound linker.

Experimental Protocols

The theoretical and computational predictions for ADCs constructed with this compound linkers are validated through a series of in vitro and in vivo experiments.

Synthesis of an ADC using this compound

The synthesis of an ADC with a this compound linker is a multi-step process that involves the preparation of the antibody, the drug-linker intermediate, and the final conjugation reaction.[11][12]

-

Antibody Preparation: If conjugation is desired at specific cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The reduced antibody is then purified.[11]

-

Drug-Linker Intermediate Synthesis: The cytotoxic drug, which must contain a reactive thiol group, is reacted with this compound to form the drug-linker intermediate.

-

Conjugation: The reduced antibody is reacted with an excess of the drug-linker intermediate. The succinimidyl ester on the this compound reacts with the newly exposed sulfhydryl groups on the antibody to form the final ADC.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and aggregated protein. The final product is characterized to determine the Drug-to-Antibody Ratio (DAR) using techniques like native mass spectrometry.[13]

The diagram below illustrates the general workflow for ADC synthesis.

In Vitro Stability Assay

To assess the stability of the ADC and the linker, an in vitro plasma stability assay is performed.[4][8][14]

-

The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C for a set period (e.g., up to 7 days).[15]

-

Aliquots are taken at various time points.

-

The amount of conjugated antibody and the concentration of released free drug are quantified. This can be done using ELISA to measure the amount of total and conjugated antibody, and LC-MS to measure the free payload.[8][16]

-

The rate of drug release is calculated to determine the stability of the ADC in plasma.

Cell-Based Cytotoxicity Assay

The efficacy of the ADC is evaluated using a cell-based cytotoxicity assay.[16][17][18]

-

Target cancer cells (expressing the antigen recognized by the antibody) and non-target cells are cultured in 96-well plates.

-

The cells are treated with serial dilutions of the ADC, the unconjugated drug, and a control antibody.

-

After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a method such as the MTT assay.[18]

-

The half-maximal inhibitory concentration (IC50) is calculated for each condition to determine the potency and specificity of the ADC.[16]

The following diagram depicts the signaling pathway of ADC action leading to cell death.

Conclusion

The this compound linker and its sulfonated derivative represent important tools in the development of Antibody-Drug Conjugates. A thorough understanding of their theoretical underpinnings, supported by computational modeling and validated by rigorous experimental protocols, is essential for the rational design of safe and effective ADC therapeutics. The integration of these approaches allows for the optimization of linker stability and cleavage, ultimately contributing to the development of next-generation targeted cancer therapies with an improved therapeutic window.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computationally designed antibody-drug conjugates self-assembled via affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Harnessing computational technologies to facilitate antibody-drug conjugate development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 9. 17 Molecular simulation-based technology for antibody–drug conjugates for tumor targeting: current scenario and future insights | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 10. mdpi.com [mdpi.com]

- 11. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. ADC Plasma Stability Assay [iqbiosciences.com]

- 16. njbio.com [njbio.com]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for DMAC-SPP in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. DMAC-SPP, a heterobifunctional crosslinker, represents a promising area of research within this field. This technical guide provides an in-depth analysis of this compound, outlining its core components, potential applications, and key research areas for its advancement in drug development.

This compound integrates N,N-Dimethylacetamide (DMAC), a polar aprotic solvent and an FDA-approved excipient, with a Sulfo-SPP (Succinimidyl-4-(2-pyridyldithio)pentanoate) moiety.[1][2][3] The Sulfo-SPP component provides a glutathione-sensitive disulfide bond, allowing for cleavable release of the payload in the reducing environment of the target cell, and a succinimidyl ester for covalent attachment to primary amines on the antibody.[4] The incorporation of a DMAC-like structure may offer unique solubility and stability properties to the linker, potentially influencing the overall characteristics of the resulting ADC.

Core Components and Mechanism of Action

This compound is a cleavable linker designed for the synthesis of ADCs.[1][2] Its mechanism of action is predicated on a two-step process:

-

Conjugation: The succinimidyl ester end of the this compound linker reacts with primary amine groups (e.g., lysine residues) on the monoclonal antibody, forming a stable amide bond. This reaction is typically carried out in an aqueous buffer, often with an organic co-solvent like DMAC to aid in the solubility of the linker and payload.[5]

-

Payload Release: Once the ADC binds to its target antigen on a cancer cell and is internalized, the disulfide bond within the SPP moiety is exposed to the high intracellular concentration of reducing agents, primarily glutathione. This leads to the cleavage of the disulfide bond and the release of the cytotoxic payload within the target cell, minimizing systemic toxicity.[6][]

Potential Research Areas for this compound

The unique combination of a DMAC-like component and a well-established cleavable linker in this compound opens up several avenues for research and development:

-

Impact on Physicochemical Properties: Investigating how the DMAC moiety influences the solubility, aggregation, and stability of the final ADC is a critical area of research. Improved solubility could allow for the use of more hydrophobic payloads, expanding the therapeutic window.

-

Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ADCs constructed with this compound. This includes assessing the linker's in vivo stability, cleavage rate, and the impact on the overall efficacy and toxicity of the ADC.

-

Novel Payload Conjugation: Exploring the use of this compound to conjugate a wider range of emerging and highly potent cytotoxic agents is a key area for expanding its application. This includes payloads with different mechanisms of action beyond traditional tubulin inhibitors and DNA-damaging agents.

-

Combination Therapies: Research into combining this compound-based ADCs with other cancer therapies, such as immune checkpoint inhibitors or small molecule inhibitors of key signaling pathways, could lead to synergistic anti-tumor effects.

Data Presentation: Pharmacokinetic Parameters of ADCs with Disulfide Linkers

The following table summarizes representative pharmacokinetic data for antibody-drug conjugates utilizing disulfide-based linkers similar to SPP. This data is intended to provide a comparative baseline for potential studies on this compound-based ADCs.

| ADC Name (Target) | Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) | Half-life (days) | Reference |

| Lorvotuzumab mertansine (CD56) | SPP (cleavable, disulfide) | DM1 | 3.5 | Not Reported | 2.8 | [4] |

| Indatuximab ravtansine (CD138) | SPDB (cleavable, disulfide) | DM4 | 3.5 | Not Reported | Not Reported | [4] |

| Anti-CD22-SPP-DM1 | SPP (cleavable, disulfide) | DM1 | Not Reported | Faster than non-cleavable linker ADC | Not Reported | [8] |

| Anti-HER2-SPP-DM1 | SPP (cleavable, disulfide) | DM1 | Not Reported | Faster than non-cleavable linker ADC | Not Reported | [8] |

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol outlines a representative method for conjugating a cytotoxic payload to a monoclonal antibody using a this compound linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances.

-

This compound linker.

-

Cytotoxic payload with a reactive thiol group.

-

N,N-Dimethylacetamide (DMAC).

-

Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

-

-

Payload-Linker Conjugation:

-

Dissolve the this compound linker and the thiol-containing payload in DMAC at an appropriate molar ratio.

-

Allow the reaction to proceed to form the this compound-payload conjugate. Monitor the reaction by a suitable analytical method (e.g., HPLC).

-

-

Antibody-Payload Conjugation:

-

Add the this compound-payload solution to the antibody solution. The final concentration of DMAC should be kept below 10-15% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Quenching:

-

Add an excess of the quenching reagent to stop the reaction.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload-linker and other small molecules.

-

-

Characterization:

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SEC-HPLC, mass spectrometry).

-

Protocol 2: In Vitro Linker Cleavage Assay

This protocol describes a method to assess the cleavage of the disulfide bond in a this compound-based ADC in a reducing environment.

Materials:

-

Purified ADC with this compound linker.

-

Glutathione (GSH).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Analytical system (e.g., HPLC-MS).

Procedure:

-

Incubation:

-

Incubate the ADC at a known concentration in the reaction buffer with and without a physiological concentration of GSH (e.g., 5 mM).

-

Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples by HPLC-MS to quantify the amount of released payload and remaining intact ADC.

-

-

Data Interpretation:

-

Calculate the rate of linker cleavage based on the disappearance of the intact ADC and the appearance of the free payload over time.

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways in cancer that are often targeted by ADCs. The payload released from a this compound-based ADC could potentially inhibit critical nodes within these pathways, leading to cancer cell death.

Conclusion

This compound presents a compelling subject for research in the development of next-generation antibody-drug conjugates. Its potential to enhance the physicochemical properties of ADCs, coupled with a well-established cleavable mechanism, warrants further investigation. The research areas and experimental approaches outlined in this guide provide a framework for scientists and drug development professionals to explore the full therapeutic potential of this compound-based ADCs. Rigorous characterization of its in vitro and in vivo properties will be essential in determining its clinical utility and its place in the expanding arsenal of targeted cancer therapies.

References

- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

DMAC-SPP: A Technical Guide to Safety and Handling for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-SPP is a crucial tool in the development of next-generation cancer therapeutics. As a cleavable linker for Antibody-Drug Conjugates (ADCs), it facilitates the targeted delivery of potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy. This guide provides an in-depth overview of the safety, handling, and core technical aspects of this compound to support its effective and safe use in research and drug development.

Chemical and Physical Properties

This compound, or N,N-Dimethylacetamide-S-S-Pyridyl, is a chemical entity designed with a disulfide bond that is susceptible to cleavage in the reducing environment of the cell. This characteristic is central to its function in ADCs.

| Property | Value | Source |

| CAS Number | 663599-10-8 | N/A |

| Molecular Formula | C17H21N3O5S2 | [1] |

| Molecular Weight | 411.5 g/mol | [1] |

Note: A comprehensive Material Safety Data Sheet (MSDS) for this compound was not located in the public domain. The safety and handling guidelines provided herein are based on general knowledge of similar chemical compounds and should be supplemented with internal risk assessments.

Mechanism of Action in Antibody-Drug Conjugates

The primary function of this compound is to act as a stable bridge between a monoclonal antibody (mAb) and a cytotoxic payload. The ADC circulates in the bloodstream, and upon reaching the target cancer cell, it binds to a specific antigen on the cell surface. The ADC-antigen complex is then internalized, typically through endocytosis.

Inside the cell, the higher concentration of reducing agents, particularly glutathione (GSH), cleaves the disulfide bond within the this compound linker. This releases the cytotoxic payload in its active form, leading to cell death.

Safety and Handling Guidelines

Due to the absence of a specific Material Safety Data Sheet for this compound, a conservative approach to handling is strongly recommended. The following guidelines are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Nitrile or neoprene gloves are recommended. Change gloves immediately if they become contaminated.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

4.2 Engineering Controls

-

All handling of this compound powder should be conducted in a certified chemical fume hood.

-

Use of a powder containment hood is recommended for weighing and aliquoting.

4.3 First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

4.4 Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following is a generalized protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using a linker like this compound. Note: This is a representative workflow and must be optimized for the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

5.1 General Workflow for ADC Synthesis with this compound

5.2 Detailed Methodologies (Illustrative)

-

Antibody Preparation: The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any interfering substances.

-

Partial Reduction of Antibody: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). The stoichiometry of the reducing agent is critical to control the number of available thiol groups for conjugation and thus the final DAR.

-

Preparation of this compound-Payload Conjugate: The cytotoxic payload is first reacted with this compound to form the linker-payload complex. This step is typically performed separately and the product purified before conjugation to the antibody.

-

Conjugation Reaction: The reduced antibody is then reacted with the this compound-payload conjugate. The maleimide group on the this compound linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Common purification methods include size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC is thoroughly characterized to determine key quality attributes, including the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Characterization of DMAC-Based Thermally Activated Delayed Fluorescence (TADF) Materials

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "DMAC-SPP" was not definitively identified in a review of available literature. This guide will focus on the general spectroscopic characterization methodologies and data presentation for DMAC-based thermally activated delayed fluorescence (TADF) materials, using known examples from the DMAC family of compounds as illustrative models. The principles and techniques described herein are broadly applicable to novel derivatives within this class.

Introduction to DMAC-Based TADF Materials

9,9-dimethyl-9,10-dihydroacridine (DMAC) is a prominent electron-donating unit utilized in the design of high-performance organic light-emitting diode (OLED) materials. When coupled with a suitable electron-accepting moiety, the resulting donor-acceptor (D-A) architecture can exhibit thermally activated delayed fluorescence (TADF). This phenomenon allows for the efficient harvesting of both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. The spectroscopic characterization of these materials is crucial for understanding their photophysical properties and predicting their performance in devices.

Core Spectroscopic Characterization Techniques

A comprehensive understanding of a DMAC-based TADF material's photophysical properties requires a suite of spectroscopic and photophysical measurements. The primary techniques employed are UV-Vis absorption spectroscopy, steady-state and time-resolved photoluminescence spectroscopy, and the determination of photoluminescence quantum yield (PLQY).

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, providing insights into the ground-state electronic structure and the energies of allowed electronic transitions.

Experimental Protocol:

-

Sample Preparation: The DMAC-based compound is dissolved in a suitable organic solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M. The choice of solvent is critical as solvatochromic effects can influence the absorption spectrum. For solid-state characterization, thin films are prepared by spin-coating, drop-casting, or vacuum deposition onto a transparent substrate like quartz.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorption spectrum is recorded over a wavelength range that covers the expected transitions of the DMAC donor, the acceptor unit, and any intramolecular charge-transfer (ICT) bands. This typically ranges from 250 nm to 600 nm.

-

Data Analysis: The wavelength of maximum absorption (λabs) for each distinct band is identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Photoluminescence (PL) Spectroscopy

Objective: To investigate the emissive properties of the material from its excited singlet state (fluorescence) and, in the case of TADF, the delayed fluorescence component.

Experimental Protocol:

-

Sample Preparation: Samples are prepared similarly to those for UV-Vis absorption, often in the same concentration range. For TADF measurements, it is crucial to deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes, as oxygen can quench triplet excitons.

-

Instrumentation: A spectrofluorometer equipped with a light source (e.g., xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube) is used.

-

Measurement: An excitation wavelength is selected based on the absorption spectrum, typically at or near the λabs of the lowest energy absorption band. The emission spectrum is then scanned over a relevant wavelength range. To distinguish between prompt fluorescence and delayed fluorescence, time-resolved or gated measurements can be performed.

-

Data Analysis: The wavelength of maximum emission (λem) is determined. The full width at half maximum (FWHM) of the emission peak provides an indication of the color purity.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the decay kinetics of the excited state, which is essential for confirming the TADF mechanism and determining the lifetimes of the prompt fluorescence and delayed fluorescence components.

Experimental Protocol:

-

Sample Preparation: Deoxygenated solutions or thin films are used.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser (e.g., a picosecond or nanosecond laser) is employed.

-

Measurement: The sample is excited with a short laser pulse, and the decay of the emission intensity over time is recorded at the λem.

-

Data Analysis: The decay curve is fitted to one or more exponential decay functions. For a TADF molecule, the decay often exhibits a multi-exponential behavior, with a short-lived component (τp) corresponding to prompt fluorescence and one or more longer-lived components (τd) corresponding to delayed fluorescence.

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To quantify the efficiency of the light emission process.

Experimental Protocol:

-

Instrumentation: An integrating sphere coupled to a spectrofluorometer is the standard method for measuring absolute PLQY.

-

Measurement: Two measurements are taken: one of the empty integrating sphere (or with a blank sample) and another with the sample placed inside the sphere. The sample is excited at a specific wavelength, and the total emitted light is captured by the sphere.

-

Data Analysis: The PLQY (ΦPL) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Quantitative Data Summary

The spectroscopic characterization of a DMAC-based TADF material yields several key quantitative parameters. These are typically summarized in a table for easy comparison. The following table provides an example of the photophysical data for a hypothetical DMAC-based compound, "DMAC-Acceptor," in toluene solution.

| Parameter | Symbol | Value | Unit |

| Absorption Maximum | λabs | 380 | nm |

| Molar Extinction Coefficient | ε | 1.5 x 10⁴ | M⁻¹cm⁻¹ |

| Emission Maximum | λem | 480 | nm |

| Full Width at Half Maximum | FWHM | 85 | nm |

| Photoluminescence Quantum Yield | ΦPL | 85 | % |

| Prompt Fluorescence Lifetime | τp | 25 | ns |

| Delayed Fluorescence Lifetime | τd | 2.1 | µs |

| Singlet-Triplet Energy Gap | ΔEST | 0.15 | eV |

Visualization of Workflows and Processes

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of a novel DMAC-based compound.

Caption: Experimental workflow for the characterization of DMAC-based materials.

Photophysical Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The following diagram illustrates the key photophysical processes that occur in a TADF molecule following photoexcitation.

Caption: Jablonski diagram illustrating the TADF mechanism.

Conclusion

The spectroscopic characterization of DMAC-based materials is a multi-faceted process that provides critical insights into their potential for application in high-efficiency OLEDs. A systematic approach, combining steady-state and time-resolved techniques, allows for a thorough understanding of the photophysical properties and the elucidation of the TADF mechanism. The data and workflows presented in this guide provide a foundational framework for researchers and scientists working on the development of novel DMAC-based and other TADF materials.

Methodological & Application

Application Notes and Protocols for DMAC-SPP in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of DMAC-SPP, a novel investigational compound, in a cell culture setting. The following protocols detail methods to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines. The included methodologies are standardized to ensure reproducibility and reliability of results. Key cellular health parameters, including cell viability, caspase-3/7 activation, and mitochondrial membrane potential, are addressed.

Compound Handling and Storage

-

Storage: this compound powder should be stored at -20°C, protected from light and moisture.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.[1] Before use, warm the stock solution to room temperature.

-

Working Solution Preparation: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentrations immediately before adding to the cells.[1] The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] It is recommended to keep the final DMSO concentration at or below 0.1%.[1]

Cell Culture and Maintenance

-

Cell Lines: These protocols are optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7). However, they can be adapted for other cell types with appropriate optimization.

-

Culture Medium: Use the recommended growth medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) as required.[2]

-

Passaging: Maintain cells in a 37°C incubator with 5% CO2.[3] Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[3]

-

Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure the validity of experimental results.[4]

Experimental Protocols

Cell Viability Assessment using MTS Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[5][6][7] The MTS tetrazolium salt is reduced by viable cells to a colored formazan product, and the amount of formazan is proportional to the number of living cells.[6][7]

Materials:

-

96-well tissue culture plates

-

This compound

-

Complete cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.[7]

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.[5]

-

Measure the absorbance at 490 nm using a microplate reader.[5][6]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Detection using Caspase-3/7 Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][10]

Materials:

-

96-well white-walled, clear-bottom tissue culture plates

-

This compound

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Protocol:

-

Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound and controls as described in the MTS assay protocol.

-

Incubate the plate for the desired treatment duration (e.g., 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.[9]

Data Analysis: Normalize the luminescence readings to the untreated control. A fold increase in luminescence indicates an increase in caspase-3/7 activity.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

The JC-1 dye is a cationic dye that accumulates in mitochondria and can be used to measure mitochondrial membrane potential (ΔΨm).[11][12] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[12] In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[12]

Materials:

-

24-well tissue culture plates with sterile coverslips or a 96-well black-walled, clear-bottom plate

-

This compound

-

Complete cell culture medium

-

JC-1 dye

-

Fluorescence microscope or a fluorescence plate reader

Protocol:

-

Seed cells on sterile coverslips in 24-well plates or in a 96-well black-walled plate.

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with this compound at desired concentrations for a specified time (e.g., 6-24 hours). Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[11][13]

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Prepare a 2 µM working solution of JC-1 in pre-warmed complete medium.[11][13]

-

Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[11][13]

-

Remove the JC-1 staining solution and wash the cells twice with warm PBS.

-

Add fresh pre-warmed medium to the cells.

-

For fluorescence microscopy: Mount the coverslips on microscope slides and observe under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

-

For plate reader analysis: Measure the fluorescence intensity at ~590 nm (red) and ~529 nm (green).[14]

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | 15.2 | 8.5 | 4.1 |

| A549 | 22.8 | 12.7 | 6.9 |

| MCF-7 | 18.5 | 10.3 | 5.6 |

Table 2: Caspase-3/7 Activity in Response to this compound Treatment (Fold Change vs. Control)

| Cell Line | This compound (10 µM, 24h) |

| HeLa | 4.2 |

| A549 | 3.8 |

| MCF-7 | 4.5 |

Table 3: Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) after this compound Treatment

| Cell Line | Control | This compound (10 µM, 12h) |

| HeLa | 3.5 | 1.2 |

| A549 | 3.8 | 1.5 |

| MCF-7 | 3.2 | 1.1 |

Visualizations

Caption: Experimental workflow for evaluating the effects of this compound in cell culture.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. atcc.org [atcc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. dsmz.de [dsmz.de]

- 5. broadpharm.com [broadpharm.com]

- 6. biocompare.com [biocompare.com]

- 7. 4.2. Cell Viability Assay [bio-protocol.org]

- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 10. stemcell.com [stemcell.com]

- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 101.200.202.226 [101.200.202.226]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for In Vivo Imaging with DMAC-SPP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a minimally invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS) in diseased tissues.[1][2] The intrinsic fluorescence or phosphorescence of many photosensitizers allows for their use as imaging agents, enabling a "theranostic" approach where the same molecule is used for both diagnosis and therapy.[3][4] This allows for real-time monitoring of the photosensitizer's accumulation in the target tissue, helping to determine the optimal time for light application to maximize therapeutic efficacy.[1]

DMAC-SPP is a novel photosensitizer designed for deep-tissue in vivo imaging and photodynamic therapy. Its chemical structure is optimized for strong absorption in the near-infrared (NIR) window (700-900 nm), a range where light penetration into biological tissues is maximal.[5] These application notes provide a comprehensive guide to utilizing this compound for preclinical in vivo imaging studies, particularly in the context of cancer research.

Mechanism of Action

Upon administration, this compound preferentially accumulates in hyperpermeable tissues, such as tumors, due to the enhanced permeability and retention (EPR) effect.[3] When irradiated with light of a specific wavelength, the this compound molecule absorbs a photon and transitions from its ground singlet state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[5][6] This triplet state can then react with surrounding molecules in two ways:

-

Type I Reaction: The photosensitizer reacts directly with a substrate to produce free radicals, which in turn react with oxygen to form ROS like superoxide and hydroxyl radicals.[7]

-

Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (a triplet in its ground state), generating highly reactive singlet oxygen (¹O₂).[6]

These ROS can induce cellular damage, leading to apoptosis or necrosis of the target cells.[2][8] The fluorescence emitted as the photosensitizer returns from the excited singlet state to the ground state is captured for in vivo imaging.[2]

Figure 1. Mechanism of this compound photosensitization and ROS production.

Data Presentation

Quantitative data from in vivo imaging studies should be meticulously recorded and organized. The following tables provide templates for summarizing key findings.